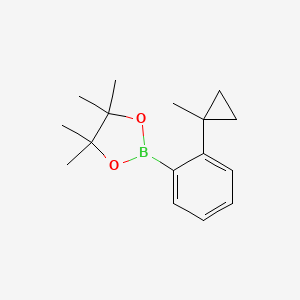

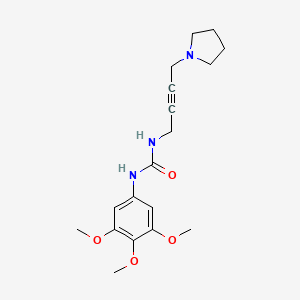

(2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of boronic acid pinacol ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a highly valuable building block in organic synthesis .

Chemical Reactions Analysis

Boronic acid pinacol esters are involved in various chemical reactions. The most notable is the Suzuki–Miyaura coupling reaction, which involves the formation of carbon-carbon bonds . Protodeboronation, a process where boronic esters are converted to boronic acids, is also a key reaction .Mecanismo De Acción

Target of Action

It’s known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Biochemical Pathways

Organoboron compounds are known to be involved in a wide range of biological applications . They can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Pharmacokinetics

Organoboron compounds are known for their high stability, low toxicity, and high reactivity, which could influence their pharmacokinetic properties .

Result of Action

Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and the design of anticancer drugs .

Action Environment

Boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using (2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester in lab experiments is its potent inhibitory activity against various targets, which makes it a useful tool for studying the function of these targets in biological systems. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or require special precautions to be taken.

Direcciones Futuras

There are several potential future directions for research on (2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester, including:

1. Further investigation of its mechanisms of action and potential targets in the body.

2. Development of new synthesis methods for this compound that are more efficient or cost-effective.

3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.

4. Investigation of its potential as a tool for studying the function of specific targets in biological systems.

5. Exploration of its potential as a diagnostic tool for detecting specific diseases or conditions.

Métodos De Síntesis

(2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester can be synthesized through a variety of methods, including Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Negishi coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-(1-methylcyclopropyl)phenylboronic acid with pinacol ester in the presence of a palladium catalyst.

Aplicaciones Científicas De Investigación

(2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including proteasome, tyrosine kinases, and G protein-coupled receptors. In addition, this compound has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties.

Safety and Hazards

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-9-7-6-8-12(13)16(5)10-11-16/h6-9H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVDJYJZFRBPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

![5-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B2948125.png)

![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)

![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)